CD13 (Aminopeptidase N) Inhibitory Potency: HDAC/CD13-IN-1 vs. Bestatin—Approximately 44-Fold Improvement in Human CD13 IC50
HDAC/CD13-IN-1 inhibits human CD13 with an IC50 of 0.34 μM as reported in the primary enzymatic characterization [1]. The clinically approved CD13 inhibitor bestatin (ubenimex) exhibits a reported human CD13 IC50 of approximately 14.9 ± 3.4 μM when assayed under comparable in vitro enzymatic conditions [2]. This represents an approximately 44-fold enhancement in CD13 inhibitory potency for HDAC/CD13-IN-1 relative to the benchmark CD13 inhibitor. The primary publication further confirms that Compound 12 exhibits 'more potent inhibitory activity against human CD13… than positive controls bestatin and SAHA,' providing direct head-to-head validation within the same experimental system [1].
| Evidence Dimension | Human CD13 (APN) enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | hCD13 IC50 = 0.34 μM (Compound 12 / HDAC/CD13-IN-1) |
| Comparator Or Baseline | Bestatin (ubenimex): hCD13 IC50 = 14.9 ± 3.4 μM |
| Quantified Difference | Approximately 44-fold greater potency for HDAC/CD13-IN-1 |
| Conditions | In vitro enzymatic assay against recombinant human CD13; Compound 12 confirmed more potent than bestatin in the same study (Eur J Med Chem 2023) [1][2] |
Why This Matters
A 44-fold potency advantage on CD13 means that HDAC/CD13-IN-1 achieves effective target engagement at substantially lower concentrations than bestatin, reducing the risk of off-target effects at the CD13 site and enabling combined CD13/HDAC inhibition in a workable concentration window for cell-based and in vivo studies.
- [1] Jia G, Qi K, Hou B, Yue K, Xu T, Jiang Y, Li X. Design, synthesis, and biological evaluation of novel HDAC/CD13 dual inhibitors for the treatment of cancer. Eur J Med Chem. 2023 Nov 15;260:115752. doi: 10.1016/j.ejmech.2023.115752. View Source
- [2] Bestatin hydrochloride product datasheet. GLPBIO. IC50 = 14.9 ± 3.4 μM for aminopeptidase N (APN/CD13). View Source
